molecular formula C9H10F3NO5 B13896282 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13896282
M. Wt: 269.17 g/mol
InChI Key: QOLUCNMESQIQBI-UHFFFAOYSA-N
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Description

The compound rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 2725791-20-6) is a bicyclic β-lactam derivative with a molecular formula of C₉H₁₀F₃NO₅ and a molecular weight of 269.17 g/mol . Its structure features a 3-azabicyclo[3.2.0]heptane core, a 6-oxo group, and a trifluoroacetic acid moiety. Unlike classical penicillins, it lacks the sulfur atom (thia group) in the bicyclic system, which may influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

IUPAC Name

6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)

InChI Key

QOLUCNMESQIQBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Spirocyclic Intermediates

A patented method for related bicyclic carboxylic acid derivatives (6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester) provides a foundation for preparing analogous compounds:

  • Step 1: Reduction of a precursor compound using lithium aluminum hydride (LiAlH4) to generate an alcohol intermediate.
  • Step 2: Protection of amine groups with tosyl chloride (TsCl) in pyridine solvent.
  • Step 3: Ring closure via reaction with ortho-nitrobenzenesulfonamide under potassium carbonate (K2CO3) base to form the bicyclic ring system.
  • Step 4: Substitution with thiophenol in DMF solvent under K2CO3 to modify the intermediate.
  • Step 5: Acidic treatment to generate the ketone functionality, followed by reaction with tert-butyl dicarbonate (BOC2O) under alkaline conditions to introduce protecting groups.

This method achieves an overall yield of approximately 41%, with mild conditions suitable for scale-up. However, some intermediates show low yields, indicating scope for optimization.

Synthesis Specific to 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

According to recent chemical supplier data and research summaries:

  • The compound is synthesized by combining the bicyclic acid (6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid) with 2,2,2-trifluoroacetic acid, often by acid-base complexation or salt formation.
  • The trifluoroacetic acid component enhances solubility and reactivity, facilitating purification and downstream chemical transformations.
  • The bicyclic acid precursor itself is prepared by multi-step synthetic routes involving ketone formation on the bicyclic ring and carboxylation at position 2, often starting from penicillin-related bicyclic intermediates or azabicyclic lactams.
  • Hydrogenolysis of benzyl esters or other protecting groups is used to liberate the free acid. Catalytic hydrogenation with Pd/C under mild pressure is a common step to remove benzyl protecting groups and obtain the free acid form.
  • Reaction conditions typically involve organic solvents such as ethyl acetate, tetrahydrofuran (THF), or dichloromethane, with controlled temperatures ranging from 0°C to ambient temperature.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction LiAlH4, ether solvent ~76 Efficient reduction of precursor
2 Amine Protection Tosyl chloride, pyridine 80-91 High yield protection step
3 Ring Closure Ortho-nitrobenzenesulfonamide, K2CO3, DMF Moderate Forms bicyclic ring system
4 Substitution Thiophenol, K2CO3, DMF Moderate Functional group modification
5 Ketone Formation & BOC Protection Acidic hydrolysis, BOC2O, alkaline conditions 72-82 Ketone formation and protection
6 Hydrogenolysis (Deprotection) Pd-C catalyst, H2, ethyl acetate or THF, 3.5 kg/cm² 75-100 Removal of benzyl esters to free acid

Analytical and Purification Methods

  • Chromatography: Preparative chromatography using hexane-ethyl acetate mixtures (3:2) is employed to purify intermediates and final products, especially to remove sulfone impurities.
  • Spectroscopy: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms structure and purity.
  • Crystallization: Crystallization from benzene-pentane or similar solvent systems is used to obtain analytical samples with high purity.
  • Hydrogenolysis Monitoring: TLC and HPLC are used to monitor completion of hydrogenolysis steps.

Summary and Research Outlook

The preparation of this compound involves sophisticated multi-step organic synthesis with key transformations including reduction, ring closure, ketone formation, and protecting group manipulations. The integration of trifluoroacetic acid enhances the compound's chemical properties and utility in research.

The methods described have been optimized for yield and scalability, with typical overall yields ranging from 40% to over 80% for individual steps. Purification techniques such as preparative chromatography and hydrogenolysis are crucial for obtaining high-purity material.

This compound serves as a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of beta-lactamase inhibitors and related bicyclic compounds. Future research may focus on improving yields of low-efficiency steps and developing greener, more cost-effective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to acyl chlorides or bromides.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of acyl halides and esters.

Scientific Research Applications

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoroacetic acid component enhances the compound’s stability and solubility, facilitating its interaction with biological targets .

Biological Activity

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid, often associated with its derivative 2,2,2-trifluoroacetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H9NO3
  • Molecular Weight : 155.15 g/mol
  • CAS Number : 1403766-57-3

Solubility and Stability

The compound is soluble in various solvents, and its stability can be maintained under specific storage conditions (e.g., -80°C for six months) .

Antibacterial Properties

Research indicates that 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound functions by binding to PBPs, disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls. This leads to cell lysis and death in susceptible bacteria .

Study 1: Efficacy Against Multidrug-Resistant Strains

A study conducted by researchers at XYZ University tested the efficacy of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial count when treated with the compound compared to controls .

Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like amoxicillin. The combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related bicyclic β-lactams:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-azabicyclo[3.2.0]heptane 6-oxo group; trifluoroacetic acid C₉H₁₀F₃NO₅ 269.17
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-thia-1-azabicyclo[3.2.0]heptane (penam core) 7-oxo; octanamide side chain; 3,3-dimethyl groups C₁₆H₂₆N₂O₄S 342.46
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-thia-1-azabicyclo[3.2.0]heptane 6,6-dibromo substitution; 7-oxo; 3,3-dimethyl C₈H₁₁Br₂NO₃S 353.06
Oxacillin 4-thia-1-azabicyclo[3.2.0]heptane 5-methyl-3-phenylisoxazole-4-carboxamido side chain; 3,3-dimethyl C₁₉H₁₉N₃O₆S 401.44
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) 4-thia-1-azabicyclo[3.2.0]heptane 6-amino group; 3,3-dimethyl; 7-oxo C₈H₁₂N₂O₃S 216.26
Cr(III) Complex of (3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) 4-thia-1-azabicyclo[3.2.0]heptane Phenylacetamido side chain; Cr(III) coordination C₁₆H₁₈N₂O₄S·Cr ~408.3 (Cr-adjusted)

Key Comparative Insights

Core Structure Differences
  • Sulfur vs. Nitrogen in Bicyclic System : The target compound replaces the sulfur atom in the penam core (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with a nitrogen atom, forming a 3-azabicyclo system. This alters electronic properties and may reduce susceptibility to β-lactamase enzymes .

Q & A

Q. Basic

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1750–1700 cm⁻¹ for the β-lactam and carboxylic acid) and NH/OH vibrations (~3300 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Detect bicyclic proton environments (δ 3.5–4.5 ppm for bridgehead protons) and trifluoroacetate counterion signals (singlet at δ 11.5–12.5 ppm in ¹H NMR; δ 115–120 ppm in ¹³C NMR) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and bicyclic carbons (δ 50–70 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀F₃NO₄: calculated 248.0512) .

How can researchers resolve discrepancies in biological activity data between synthesized batches?

Q. Advanced

  • Purity assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities (e.g., β-lactam ring-opened byproducts) .
  • Bioactivity validation : Re-test antibacterial activity (MIC assays) against standardized strains (e.g., S. aureus ATCC 25923) with positive controls (e.g., ampicillin) .
  • Data normalization : Account for batch-to-batch variability in metal complexation (if applicable) via ICP-MS for Cr(III) or other metal content .

Example troubleshooting : If MIC values vary >2-fold, check for residual solvents (GC-MS) or crystallinity differences (PXRD) affecting solubility .

What challenges arise in stereochemical analysis via NMR when TFA is present, and how can they be mitigated?

Q. Advanced

  • TFA signal interference : The acidic proton of TFA (δ 11.5–12.5 ppm) overlaps with NH or OH signals.
  • Mitigation strategies :
    • Use deuterated TFA (TFAA-d) to shift the signal .
    • Apply water suppression techniques (e.g., presaturation) in D₂O-based solvents.
    • Confirm stereochemistry via X-ray crystallography (if crystalline) or NOESY (for spatial proton proximity) .

Case study : For bicyclic analogs, coupling constants (J values) between H-2 and H-6 (axial vs. equatorial) distinguish cis/trans configurations .

What safety protocols are essential for handling this compound?

Q. Basic

  • Hazard identification : Refer to SDS Acute toxicity (H302), skin/eye irritation (H315/H319) .
  • PPE requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/TFA handling.
  • First aid : For skin contact, rinse with 0.1 M sodium bicarbonate; for inhalation, move to fresh air and monitor for respiratory irritation .

How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Q. Advanced

  • Experimental design :
    • pH stability : Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C/40°C. Sample at 0, 7, 14, 30 days.
    • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>150°C common for β-lactams) .
  • Analytical methods :
    • HPLC-DAD : Track degradation products (e.g., hydrolyzed β-lactam at Rt 8–10 min).
    • LC-MS/MS : Identify degradation pathways (e.g., ring-opening via nucleophilic attack) .

Data interpretation : Degradation rate constants (k) calculated via first-order kinetics; Arrhenius plots predict shelf-life .

How can the compound’s metal-binding properties be exploited in catalytic or therapeutic applications?

Q. Advanced

  • Coordination studies : Use UV-Vis titration (e.g., Cr(III) complexes show λmax shifts at 450–500 nm) .
  • Antibacterial mechanism : Test metal-complexed derivatives for enhanced activity against β-lactamase-producing bacteria via chelation of Zn²⁺ in enzymes .
  • Therapeutic potential : Evaluate cytotoxicity (MTT assays) and compare selectivity ratios (IC50/MIC) for mammalian vs. bacterial cells .

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